molecular formula C16H30O7S B12714149 1-Lauryl sulfosuccinate CAS No. 121532-36-3

1-Lauryl sulfosuccinate

Cat. No.: B12714149
CAS No.: 121532-36-3
M. Wt: 366.5 g/mol
InChI Key: QAILABCGXUUVHT-UHFFFAOYSA-N
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Preparation Methods

1-Lauryl sulfosuccinate is typically synthesized through the esterification of lauryl alcohol with maleic anhydride, followed by sulfonation with sodium bisulfite. The reaction conditions for the esterification step usually involve heating the reactants to around 90°C for 2.5 hours, while the sulfonation step is carried out at 140°C for 2 hours . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and high yield.

Chemical Reactions Analysis

1-Lauryl sulfosuccinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.

    Reduction: Reduction reactions are also rare for this compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common reagents used in these reactions include sodium bisulfite for sulfonation and various alcohols for esterification . The major products formed from these reactions are typically sulfosuccinate esters and their derivatives.

Scientific Research Applications

1-Lauryl sulfosuccinate has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-Lauryl sulfosuccinate is its surfactant effect. It reduces the surface tension of liquids, allowing for better spreading and mixing. In medical applications, such as laxatives, it works by allowing fat and water to penetrate and soften the stool .

Comparison with Similar Compounds

it is unique due to its specific lauryl group, which imparts different solubility and surfactant properties . Other similar compounds include sodium sulfosuccinate esters, which are used in a variety of applications ranging from personal care to industrial cleaning .

Conclusion

1-Lauryl sulfosuccinate is a versatile compound with numerous applications in various fields. Its unique properties make it an essential ingredient in many products, from cosmetics to pharmaceuticals. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.

Properties

CAS No.

121532-36-3

Molecular Formula

C16H30O7S

Molecular Weight

366.5 g/mol

IUPAC Name

4-dodecoxy-4-oxo-3-sulfobutanoic acid

InChI

InChI=1S/C16H30O7S/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22)

InChI Key

QAILABCGXUUVHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CC(=O)O)S(=O)(=O)O

Origin of Product

United States

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